Tricyclohexylphosphine

Catalog No.
S703860
CAS No.
2622-14-2
M.F
C18H33P
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tricyclohexylphosphine

CAS Number

2622-14-2

Product Name

Tricyclohexylphosphine

IUPAC Name

tricyclohexylphosphane

Molecular Formula

C18H33P

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H33P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18H,1-15H2

InChI Key

WLPUWLXVBWGYMZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synonyms

NSC 158657; Tricyclohexylphosphine; Tricyclohexylphosphrua;

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Catalysis

  • Homogeneous Catalysis: PCy3 is a valuable ligand for various homogeneous catalysts used in organic synthesis. Its bulky cyclohexyl groups create a steric environment that influences the selectivity and reactivity of the catalyst. Examples include:
    • Grubbs' catalyst: This Nobel Prize-winning catalyst utilizes PCy3 for olefin metathesis reactions, enabling the formation and cleavage of carbon-carbon double bonds.
    • Crabtree's catalyst: This catalyst containing PCy3 facilitates the homogeneous hydrogenation of alkenes and alkynes.
  • Cross-Coupling Reactions: PCy3 serves as a ligand in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. Examples include:
    • Suzuki-Miyaura coupling: This reaction couples aryl or vinyl halides with organoboron compounds, employing PCy3 as a common ligand.
    • Heck reaction: This reaction forms alkenes from alkenes and aryl or vinyl halides, often utilizing PCy3 as a ligand.

Coordination Chemistry

PCy3's strong electron-donating ability (high basicity) makes it a versatile ligand for stabilizing metal centers in coordination complexes. These complexes exhibit diverse properties and applications, including:

  • Activation of Small Molecules: Certain PCy3-containing complexes activate small molecules like hydrogen, enabling their participation in various catalytic reactions.
  • Material Science: PCy3-ligated metal complexes find applications in material science, such as precursors for the synthesis of functional materials with specific properties.

Medicinal Chemistry

PCy3 plays a role in the development of new therapeutic agents by:

  • Stabilizing Metal-Based Drugs: Some metal-based drugs like platinum-based anticancer agents utilize PCy3 to improve their solubility and stability in biological environments.
  • Delivery Systems: PCy3-functionalized nanoparticles are being explored for targeted drug delivery, leveraging its ability to interact with specific biological targets.

Tricyclohexylphosphine is a tertiary phosphine compound with the chemical formula P(C₆H₁₁)₃. It is recognized for its role as a ligand in various organometallic chemistry applications. Characterized by high basicity (pKₐ = 9.7) and a significant ligand cone angle of 170°, tricyclohexylphosphine exhibits unique steric and electronic properties that enhance its reactivity and utility in catalysis. The compound is often utilized in the formation of metal complexes, notably in catalysts such as Grubbs' catalyst and Crabtree's catalyst, which are pivotal in olefin metathesis and homogeneous hydrogenation processes, respectively .

  • Catalyzed Cycloadditions: It has been shown to catalyze the [3 + 2] cycloaddition of enynoates with fullerene, demonstrating its effectiveness in facilitating complex organic transformations .
  • Cross-Coupling Reactions: The compound is frequently employed as a ligand in Suzuki and Heck reactions, where it stabilizes palladium complexes, enabling efficient carbon-carbon bond formation .
  • Reactivity with Gaseous Molecules: Studies indicate that tricyclohexylphosphine forms square-planar iridium complexes that can interact with small gaseous molecules such as O₂, H₂, Cl₂, and SO₂, showcasing its versatility in coordination chemistry .

Tricyclohexylphosphine can be synthesized through several methods:

  • Direct Phosphination: This involves the reaction of phosphorus trichloride with cyclohexyl lithium or cyclohexylmagnesium bromide.
  • Reaction with Boranes: Tricyclohexylphosphine can be prepared from the reaction of tricyclohexylphosphine-iodoborane with dimethyl carbonate as a carboxylating reagent .
  • Polystyrene-Cross-Linking Method: A novel approach involves the synthesis of polystyrene-cross-linking tricyclohexylphosphine through radical emulsion polymerization of 4-tert-butylstyrene .

The primary applications of tricyclohexylphosphine include:

  • Catalysis: It serves as a crucial ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions such as olefin metathesis and cross-coupling.
  • Organometallic Chemistry: Tricyclohexylphosphine is integral to the development of metal complexes used in organic synthesis.
  • Material Science: Its derivatives are explored for applications in materials science, particularly in creating cross-linked polymers and other advanced materials.

Interaction studies involving tricyclohexylphosphine focus on its coordination behavior with transition metals and small molecules. Research has demonstrated that it can stabilize metal centers effectively while allowing for the activation of small gaseous substrates. These interactions are critical for understanding the mechanistic pathways of catalysis and the development of new catalytic systems.

Tricyclohexylphosphine shares similarities with other phosphines but exhibits unique characteristics due to its bulky cyclohexyl groups. Here are some comparable compounds:

Compound NameFormulaNotable Features
TriphenylphosphineP(C₆H₅)₃High stability; widely used as a ligand
TriethylphosphineP(C₂H₅)₃Smaller cone angle; used in various catalytic systems
Tris(2-(dimethylamino)ethyl)phosphineP(N(CH₃)₂)₃High basicity; used in organic synthesis

Tricyclohexylphosphine stands out due to its larger steric bulk and higher ligand cone angle compared to these compounds, which influences its reactivity and selectivity in catalysis.

XLogP3

5.4

GHS Hazard Statements

Aggregated GHS information provided by 61 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H251 (22.95%): Self-heating;
may catch fire [Danger Self-heating substances and mixtures];
H302 (11.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (22.95%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

2622-14-2

Wikipedia

Tricyclohexylphosphine

General Manufacturing Information

Phosphine, tricyclohexyl-: ACTIVE

Dates

Modify: 2023-08-15
Piermattei et al. Activating catalysts with mechanical force. Nature Chemistry, doi: 10.1038/nchem.167, published online 5 April 2009. http://www.nature.com/naturechemistry
Wu et al. Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, doi: 10.1038/nchem.2741, published online 6 March 2017

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